molecular formula C24H31ClFN3O B14930781 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide

2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide

Cat. No.: B14930781
M. Wt: 432.0 g/mol
InChI Key: NTZHWIHCJKMBCU-UHFFFAOYSA-N
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Description

2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and an acetamide moiety linked to a 4-propylphenyl group. Its molecular formula is C22H28ClFN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This reaction yields 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethanol, which is then further reacted with 1-(4-propylphenyl)ethylamine and acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloro-6-fluorobenzyl)-2-piperazinone
  • 1-(2-fluorobenzyl)-2-piperazinone, hydrochloride
  • 6-chloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone

Uniqueness

2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H31ClFN3O

Molecular Weight

432.0 g/mol

IUPAC Name

2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide

InChI

InChI=1S/C24H31ClFN3O/c1-3-5-19-8-10-20(11-9-19)18(2)27-24(30)17-29-14-12-28(13-15-29)16-21-22(25)6-4-7-23(21)26/h4,6-11,18H,3,5,12-17H2,1-2H3,(H,27,30)

InChI Key

NTZHWIHCJKMBCU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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